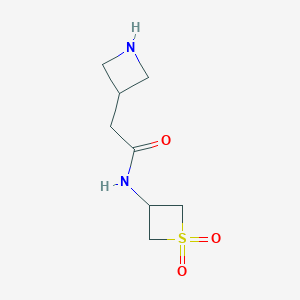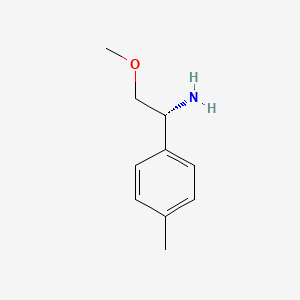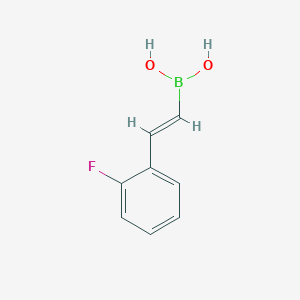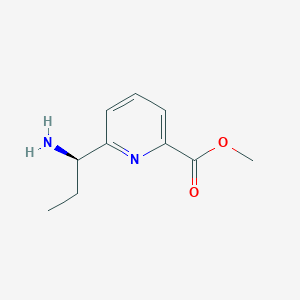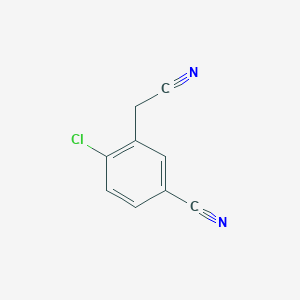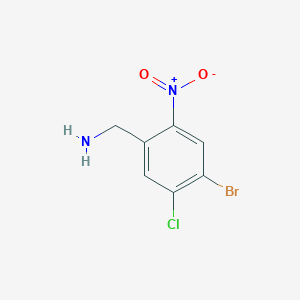
(4-Bromo-5-chloro-2-nitrophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-chloro-2-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C7H6BrClN2O2 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanamine typically involves multiple steps, including nitration, halogenation, and amination reactions. One common synthetic route is as follows:
Nitration: The starting material, 4-chloro-2-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated compound is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position.
Amination: Finally, the nitro group is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-chloro-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-chloro-2-nitrophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins, enzymes, or DNA, leading to alterations in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the nitro group.
5-Bromo-2-chloro-4-nitroaniline: Similar structure but with different positioning of functional groups.
4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromo-5-chloro-2-nitrophenyl)methanamine is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H6BrClN2O2 |
|---|---|
Molekulargewicht |
265.49 g/mol |
IUPAC-Name |
(4-bromo-5-chloro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2 |
InChI-Schlüssel |
IXPBRHAUCDSDQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
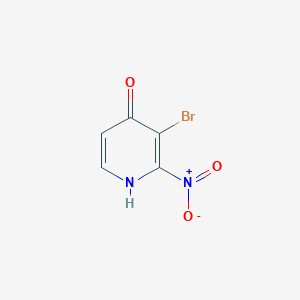
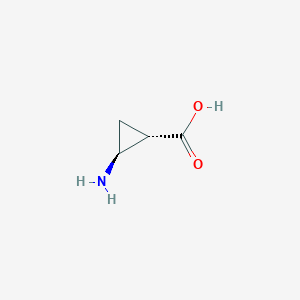
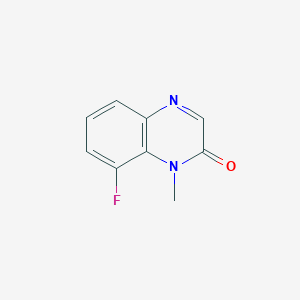
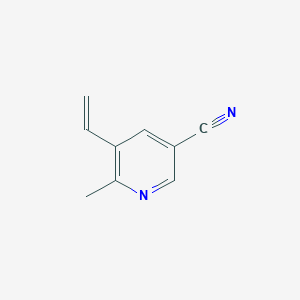

![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
